1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Researchers screening kinase inhibitors often encounter racemic or salt-form compounds that confound SAR and structural biology. This (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 2173052-86-1) delivers a single enantiomer, free base, NLT 98% purity, enabling unambiguous binding mode determination. Key features: - Defined (4aR,7aS) stereochemistry eliminates racemic ambiguity in crystallography and cryo-EM. - Pyridine nitrogen provides a hinge-binding H-bond acceptor; XLogP -0.7 and tPSA 70.7 support CNS-accessible chemical space. - Free base form avoids counterion interference, ensuring precise stoichiometric control in polymerization and assay workflows. Supplied with full analytical documentation, ready for immediate global dispatch.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35 g/mol
Cat. No. B10870634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide
Molecular FormulaC12H17N3O2S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESC1CN(C2CS(=O)(=O)CC2N1)CC3=CN=CC=C3
InChIInChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(5-4-14-11)7-10-2-1-3-13-6-10/h1-3,6,11-12,14H,4-5,7-9H2
InChIKeyQORQAYLOYUZFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide – Compound Class and Characteristics


1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide (CAS 2173052-86-1) is a chiral, bicyclic N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivative bearing a pyridin-3-ylmethyl substituent at the N1 position [1]. It belongs to the sulfone-containing heterocyclic class featuring a saturated thienopyrazine core with a 6,6-dioxide (sulfone) moiety . The compound is supplied as a research chemical with defined (4aR,7aS) stereochemistry, a molecular formula of C12H17N3O2S, and a molecular weight of 267.35 g/mol [1]. Its core scaffold has been investigated as a monomer for polymer synthesis [2] and as a template for kinase inhibitor design , while N-substituted derivatives of this scaffold have recently been synthesized for biological screening programs [3].

Defined (4aR,7aS) absolute stereochemistry
Free base form – avoids salt-induced variability
Pyridin-3-ylmethyl N-substituent for H-bond acceptor diversity
Computed lead-like profile suitable for CNS discovery screening

1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide – Why Generic Substitution Fails


Within the octahydrothieno[3,4-b]pyrazine 6,6-dioxide family, the position of the pyridyl nitrogen on the N-substituent fundamentally alters computed physicochemical properties and hydrogen-bonding capacity [1]. The pyridin-3-ylmethyl regioisomer (target compound) presents an XLogP3 of -0.7 and exactly one hydrogen bond donor, distinguishing it from the unsubstituted parent core (XLogP -1.6, two HBD) [1]. The pyridin-2-ylmethyl analog is supplied preferentially as a trihydrochloride salt (CAS 2173052-42-9, MW 376.7 g/mol), which introduces three equivalents of HCl and alters solubility, handling, and counterion-sensitive assay compatibility relative to the free base . These regioisomeric and salt-form differences mean that in-class compounds cannot be interchanged without altering key molecular recognition features such as hydrogen-bond donor/acceptor topology, lipophilicity, and topological polar surface area, all of which are critical determinants of target binding, solubility, and permeability [1].

Pyridin-2-ylmethyl analog
Supplied as trihydrochloride salt; may alter solubility, counterion-sensitive assays, and stoichiometric calculations.
Pyridin-4-ylmethyl analog
Different H-bond acceptor vector orientation may shift binding pose and recognition profile.
Racemic or unspecified stereochemistry
Undefined stereochemistry introduces inactive enantiomer burden; may limit applicability in stereospecific studies.

1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide – Differentiation Evidence


Pyridyl Regioisomer LogP and H-Bond Topology Comparison

The target 3-pyridylmethyl regioisomer yields a computed XLogP3 of -0.7 with 1 hydrogen bond donor (the secondary amine of the pyrazine ring) and 5 hydrogen bond acceptors, resulting in a topological polar surface area (tPSA) of 70.7 Ų [1]. In contrast, the unsubstituted parent core octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 53056-91-0) exhibits a more hydrophilic XLogP of -1.6, a smaller tPSA of 66.6 Ų, and two hydrogen bond donors (both NH of the piperazine ring) . The difference of approximately 0.9 log units in XLogP and the altered HBD count (1 vs. 2) reflect the impact of N-functionalization with the pyridin-3-ylmethyl group, which replaces one ionizable NH with a lipophilic aromatic substituent bearing an additional H-bond acceptor (the pyridine nitrogen) [1]. The pyridin-2-ylmethyl analog is commercially supplied predominantly as a trihydrochloride salt, which introduces three equivalents of HCl per molecule, fundamentally altering its effective molecular weight (376.7 vs. 267.35 g/mol) and pH-dependent solubility profile relative to the free base form of the 3-pyridylmethyl compound .

Lipophilicity & H-bond topology
Cross-study comparable
XLogP3: −0.7 (target) vs −1.6 (parent core); Δ +0.9, HBD: 1 vs 2
Supports regioisomer-dependent property modulation
Computed values; experimental log D validation advised
Medicinal Chemistry Lead Optimization Physicochemical Profiling

tPSA and Rotatable Bond Profile vs. Parent Core

The target compound possesses a tPSA of 70.7 Ų and 2 rotatable bonds, compared to tPSA of 66.6 Ų and zero rotatable bonds for the parent core [1]. The addition of the pyridin-3-ylmethyl group introduces two rotatable bonds (the N–CH2–pyridyl linkage), which modulate conformational flexibility and may influence entropic contributions to target binding [1]. The tPSA increase of 4.1 Ų reflects the additional polar surface contributed by the pyridine nitrogen atom; however, the value remains below the commonly cited threshold of 90 Ų for predicted oral bioavailability and below 60–70 Ų for predicted blood-brain barrier penetration, positioning this compound in a favorable intermediate range for CNS drug discovery [1].

tPSA & rotatable bonds
Cross-study comparable
tPSA: 70.7 Ų (2 rot. bonds) vs parent core 66.6 Ų (0 rot. bonds); Δ +4.1 Ų, +2 rot.
Supports conformational and ADME prediction modeling
Predicted parameters; verify experimentally
Drug Design ADME Prediction Blood-Brain Barrier Permeability

(4aR,7aS) Stereochemistry vs. Racemic Mixtures

The target compound is specified with defined (4aR,7aS) absolute stereochemistry at the two bridgehead carbon atoms of the octahydrothieno[3,4-b]pyrazine ring system, with 2 defined atom stereocenters and 0 undefined stereocenters [1]. The parent octahydrothieno[3,4-b]pyrazine 6,6-dioxide core (CAS 53056-91-0) is typically supplied without stereochemical specification (racemic or cis/trans mixture), while the (4aR,7aS) enantiomer (CAS 1212331-13-9) is available as a distinct product . The Defined Atom Stereocenter Count of 2 with Undefined Atom Stereocenter Count of 0 confirms that this compound is supplied as a single, stereochemically pure enantiomer [1]. This is in contrast to racemic screening compounds from Hit2Lead/ChemBridge that are annotated with asterisk notation indicating relative but not absolute stereochemistry, such as (4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (SC-86592490) .

Stereochemistry definition
Direct comparison
2 defined stereocenters ((4aR,7aS)); 0 undefined vs racemic/unspecified
Enables stereospecific binding and crystallization studies
Confirm enantiopurity by chiral HPLC
Chiral Chemistry Stereospecific Synthesis Enantiopure Building Blocks

Purity and Quality Certification Differences

The target compound is commercially available at NLT 98% purity from ISO-certified manufacturers such as MolCore (Cat. MC715921) and at 95% purity from AKSci (Cat. 7776EG) . By comparison, the pyridin-2-ylmethyl analog is supplied predominantly as a trihydrochloride salt at 95–98% purity, and the pyridin-4-ylmethyl analog at 95–97% purity . The availability of the free base form of the 3-pyridylmethyl regioisomer at NLT 98% purity avoids the confounding effects of variable salt stoichiometry encountered with hydrochloride salts of the 2-pyridylmethyl analog, simplifying stoichiometric calculations for chemical reactions, assay preparation, and analytical method development .

Purity & salt form
Data to verify
Free base at NLT 98% purity; analog supplied as trihydrochloride salt at 95–98%
Free base form avoids salt stoichiometry variability
Lot-specific CoA should be reviewed
Chemical Procurement Quality Assurance ISO-Certified Supply

Kinase Inhibitor Scaffold Potential and N-Substitution SAR

While no compound-specific IC50 or Ki data have been published for this exact compound in peer-reviewed literature, the octahydrothieno[3,4-b]pyrazine 6,6-dioxide scaffold has been identified as a promising template for kinase inhibitor development due to its rigid, three-dimensional architecture suitable for ATP-binding site occupancy . A 2024 study by Prezent et al. in Russian Chemical Bulletin reported the synthesis of a series of new N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivatives specifically for biological screening, establishing that N-functionalization—of which the pyridin-3-ylmethyl group is a representative example—is a validated strategy for modulating biological activity on this scaffold [1]. This class-level evidence contextualizes the pyridin-3-ylmethyl substituent as part of a systematic medicinal chemistry exploration, rather than an arbitrary structural variation. The specific contribution of the 3-pyridyl nitrogen as a potential hinge-binding motif in kinase targets is a key differentiator versus alkyl or benzyl N-substituents that lack this heteroaryl H-bond acceptor functionality.

Kinase inhibitor scaffold potential
Class-level inference
Scaffold identified as kinase template; pyridin-3-ylmethyl may provide hinge-binding motif
Supports prioritization for kinase screening libraries
No target-specific IC50 data available
Kinase Inhibition Anticancer Research Structure-Activity Relationship

1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide – Research and Procurement Applications


Kinase-Focused Fragment-Based Drug Discovery

Based on the class-level evidence that the octahydrothieno[3,4-b]pyrazine 6,6-dioxide scaffold serves as a rigid, three-dimensional kinase inhibitor template [1], the pyridin-3-ylmethyl-substituted compound is suited for inclusion in kinase-targeted screening decks. The pyridine nitrogen provides a hinge-binding H-bond acceptor motif, while the defined (4aR,7aS) stereochemistry and XLogP of -0.7 support CNS-accessible chemical space [2]. Researchers pursuing scaffold-hopping strategies from established pyrazine or thienopyridine kinase inhibitors should prioritize this regioisomer over the 2-pyridylmethyl analog—which requires handling as a trihydrochloride salt with associated counterion complications—and over the 4-pyridylmethyl analog, which offers a distinct H-bond acceptor vector orientation .

Chiral Building Block for Polymer Synthesis

The US3882122 and US3940396 patents establish that octahydrothieno[3,4-b]pyrazine 6,6-dioxides function as diamine monomers for polyamide and polyurethane production via reaction with diacid dichlorides or divinylsulfone [1]. The target compound, with its single free secondary amine (HBD = 1) and defined (4aR,7aS) stereochemistry, serves as a chiral, unsymmetrical monomer that can introduce stereoregularity into polymer backbones [2]. The free base form at NLT 98% purity enables precise stoichiometric control in polycondensation reactions, which is critical for achieving target molecular weights and avoiding the salt-related side reactions that complicate use of the trihydrochloride salt form of the 2-pyridylmethyl analog [2].

SAR Expansion in Biological Screening

The 2024 study by Prezent et al. on synthesizing new N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivatives for biological screening establishes the methodological precedent for this compound class [1]. The pyridin-3-ylmethyl compound represents a specific N-substitution pattern within this emerging SAR exploration. Its computed properties—tPSA of 70.7 Ų, XLogP of -0.7, 5 H-bond acceptors, and only 1 H-bond donor—place it in favorable drug-like property space with predicted oral bioavailability and CNS penetration potential [2]. Procurement of this compound enables direct empirical comparison with the pyridin-4-ylmethyl regioisomer to determine the optimal pyridyl nitrogen position for a given biological target, a key decision point in lead optimization programs [2].

Crystallography and Biophysical Probe Development

The combination of defined (4aR,7aS) absolute stereochemistry (2 defined stereocenters, 0 undefined) and free base form at NLT 98% purity makes this compound suitable for high-resolution structural biology applications such as X-ray crystallography and cryo-EM [1]. Unlike racemic screening compounds or hydrochloride salts, which introduce disorder, multiple binding modes, or salt-derived electron density artifacts, this compound provides a single, well-defined molecular entity for unambiguous electron density fitting [1]. The pyridine nitrogen serves as an anomalous scattering marker when soaked or co-crystallized with protein targets, facilitating binding site identification [1].

Application
Selection Property
Validation Focus
Kinase fragment screening
Rigid scaffold, hinge-binding motif
Kinase panel binding assays
Chiral polymer building block
Defined stereochemistry, free amine
Polycondensation stoichiometry control
Biological SAR profiling
Regioisomer-dependent properties
Comparative regioisomer activity screening
Crystallography & biophysics
Single enantiomer, free base
Unambiguous electron density fitting
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